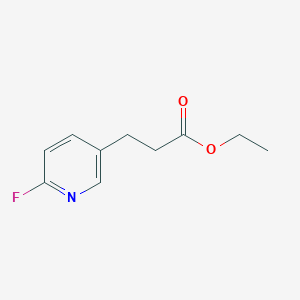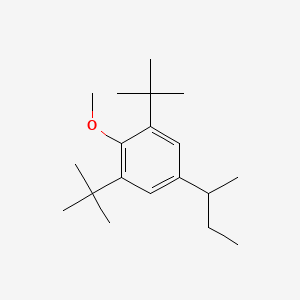
2,6-Dibromo-4-fluorophenylacetonitrile
Descripción general
Descripción
2,6-Dibromo-4-fluorophenylacetonitrile is a chemical compound with the molecular formula C₆H₂Br₂FO . It is a crystalline solid with a melting point of approximately 55-57°C . The compound consists of a phenyl ring substituted with two bromine atoms and one fluorine atom, along with a cyano group (acetonitrile) attached to the phenyl ring.
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivatives :
- Letourneau and Mccarthy (1985) developed a novel method for synthesizing α-fluorophenylacetonitriles, which could be applied to 2,6-Dibromo-4-fluorophenylacetonitrile. This method involves the treatment of corresponding benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride, a technique that facilitates the introduction of fluorine alpha to a cyano group (Letourneau & Mccarthy, 1985).
Charge Transport Properties :
- Zhang et al. (2014) studied naphthalene diimides fused with 2-(1,3-dithiol-2-ylidene)-2-fluorophenylacetonitrile moieties, highlighting how the substituted positions of fluorine atoms on the phenyl group can influence the material's charge transport behavior. This suggests that derivatives of this compound might be useful in electronic applications (Zhang et al., 2014).
Biotransformation in Marine Fungi :
- Oliveira et al. (2013) explored the biotransformation of phenylacetonitrile derivatives by marine fungi. They found that fungi like Aspergillus and Penicillium can transform 4-fluorophenylacetonitrile into 4-fluorophenylacetic acid. This research provides insight into the environmental fate and potential biotechnological applications of compounds like this compound (Oliveira et al., 2013).
Herbicide Resistance :
- Stalker, Mcbride, and Malyj (1988) demonstrated the use of a specific nitrilase gene in conferring herbicide resistance to plants against compounds like bromoxynil, a close relative of this compound. This research has implications for the development of genetically modified crops resistant to certain herbicides (Stalker et al., 1988).
Biological Activity and Structural Analysis :
- Ivachtchenko et al. (2019) synthesized and analyzed the structure of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a molecule structurally related to this compound. Their research provides insights into the synthesis and potential biological applications of fluorine-containing compounds (Ivachtchenko et al., 2019).
Propiedades
IUPAC Name |
2-(2,6-dibromo-4-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-7-3-5(11)4-8(10)6(7)1-2-12/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUDXIBMDSHQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CC#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















